N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes both ethyl and methyl substituents, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.
Bind to Receptors: The compound can bind to specific receptors, leading to changes in cellular signaling and function.
Induce Cellular Responses: It can induce various cellular responses, including apoptosis, cell cycle arrest, and modulation of gene expression.
Comparison with Similar Compounds
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other pyrazole derivatives, such as:
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[1-methyl-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(1-ethyl-1H-pyrazol-4-yl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide: Lacks the methyl group on the first pyrazole ring, affecting its biological activity.
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[1-methyl-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide: Lacks both the trifluoromethyl and methyl groups, leading to significant differences in its applications and effectiveness.
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-3-[[1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N7OS/c1-4-23-7(2)9(6-17-23)18-12(25)20-19-11(24)8-5-10(13(14,15)16)22(3)21-8/h5-6H,4H2,1-3H3,(H,19,24)(H2,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWOXDBGGUKFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=S)NNC(=O)C2=NN(C(=C2)C(F)(F)F)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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